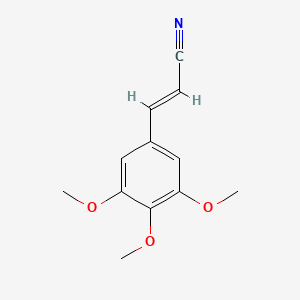
3,4,5-Trimethoxycinnamylnitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethoxycinnamylnitrile is an organic compound characterized by the presence of three methoxy groups attached to a cinnamylnitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxycinnamylnitrile typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable nitrile source under basic conditions. One common method involves the use of sodium methoxide in methanol as a base, facilitating the formation of the desired nitrile compound .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trimethoxycinnamylnitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in alcohol solvents.
Major Products Formed
Oxidation: 3,4,5-Trimethoxycinnamic acid.
Reduction: 3,4,5-Trimethoxycinnamylamine.
Substitution: Various substituted methoxy derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 3,4,5-Trimethoxycinnamylnitrile involves its interaction with specific molecular targets. For instance, its inhibitory effect on acetylcholinesterase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction is crucial for its potential therapeutic applications in treating neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trimethoxycinnamic acid
- 3,4,5-Trimethoxycinnamamide
- 3,4,5-Trimethoxybenzaldehyde
Uniqueness
3,4,5-Trimethoxycinnamylnitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C12H13NO3/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8H,1-3H3/b5-4+ |
Clé InChI |
UTGSLVKJGNDEMJ-SNAWJCMRSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C/C#N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


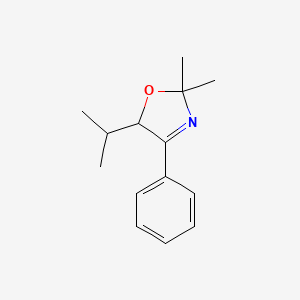
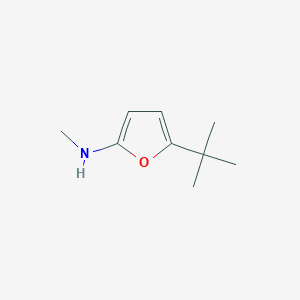
![5,11-Dioxatricyclo[8.1.0.04,6]undecane](/img/structure/B13807121.png)
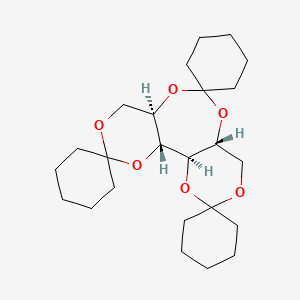
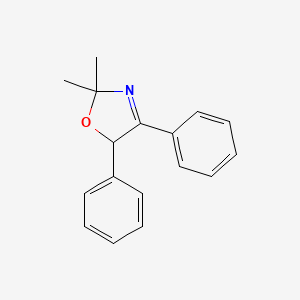
![Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride](/img/structure/B13807134.png)

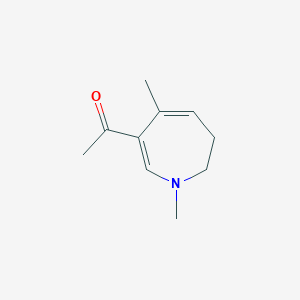
![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)
![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)
![2-[4-[n-Ethyl-N-(2-chloroethyl)amino]-2-methyl-phenylazo]-6-methylbenzothiazole](/img/structure/B13807172.png)
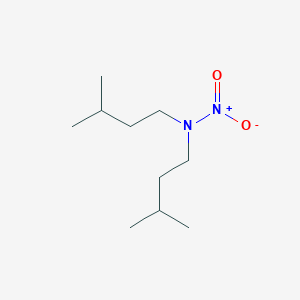

![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)
